molecular formula C13H19NO2 B15232733 Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B15232733
M. Wt: 221.29 g/mol
InChI Key: YREJLWBXJRIHPZ-UHFFFAOYSA-N
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Description

Tert-butyl1-ethynyl-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Azabicyclo Heptane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo heptane ring structure.

    Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate reagent, such as an alkynyl halide.

    Addition of the Tert-butyl Group: The tert-butyl group is added using a tert-butylating agent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and other substitution reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-13-8-10(13)6-7-14(9-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

YREJLWBXJRIHPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C#C

Origin of Product

United States

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